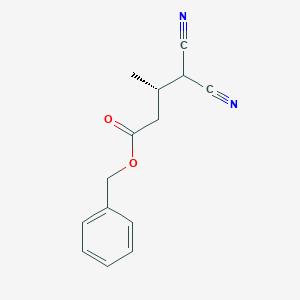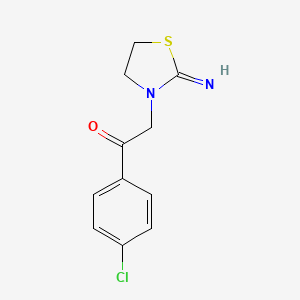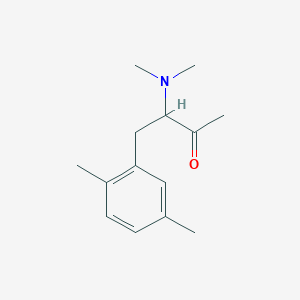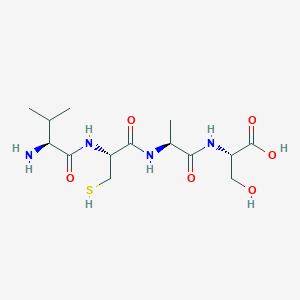
benzyl (3S)-4,4-dicyano-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3S)-4,4-dicyano-3-methylbutanoate is an organic compound with a complex structure that includes a benzyl group, two cyano groups, and a methylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-4,4-dicyano-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One common method is the use of a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity. Additionally, the process may be optimized to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3S)-4,4-dicyano-3-methylbutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution or ammonia (NH₃) in ethanol for amine substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Benzyl halides or benzylamines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of benzyl (3S)-4,4-dicyano-3-methylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl cyanide: A simpler compound with a single cyano group, used in organic synthesis and as a precursor to various pharmaceuticals.
Methyl 4,4-dicyano-3-methylbutanoate: Lacks the benzyl group but shares the dicyano and methylbutanoate moieties, used in similar synthetic applications.
Uniqueness
Benzyl (3S)-4,4-dicyano-3-methylbutanoate is unique due to the presence of both benzyl and dicyano groups, which confer distinct reactivity and versatility in chemical transformations. Its stereochemistry (3S) also adds to its uniqueness, potentially influencing its biological activity and interactions with other molecules .
Propriétés
Numéro CAS |
575489-69-9 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
benzyl (3S)-4,4-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C14H14N2O2/c1-11(13(8-15)9-16)7-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7,10H2,1H3/t11-/m0/s1 |
Clé InChI |
SEFOCAKHKWFOPY-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(C#N)C#N |
SMILES canonique |
CC(CC(=O)OCC1=CC=CC=C1)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)

![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)


![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)

